Isomaltol

Descripción

Propiedades

IUPAC Name |

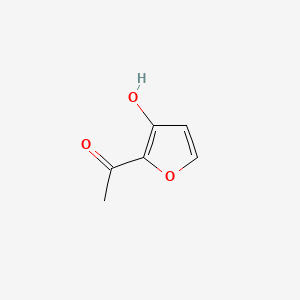

1-(3-hydroxyfuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIGCVXMBGOWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187790, DTXSID301282527 | |

| Record name | Isomaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-59-5, 88511-92-6 | |

| Record name | Isomaltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3420-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76NST80C38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isomaltol can be synthesized through the Maillard reaction, which involves the reaction between an amino acid and a reducing sugar . Another method involves the alkali hydrolysis of O-galactosylthis compound, followed by extraction with an organic solvent .

Industrial Production Methods: In industrial settings, this compound is produced by the thermal degradation of sugars during the baking process. This method is commonly used in the food industry to produce flavor components in bread and other baked goods .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used with this compound include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are potential reducing agents.

Nucleophiles: Nucleophiles such as ammonia and amines can react with this compound in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various carboxylic acids and aldehydes.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Isomaltol exhibits a sweet flavor profile similar to sucrose and is primarily recognized for its role in enhancing flavor in food products. Its formation is a result of the Maillard reaction, which occurs between amino acids and reducing sugars during cooking processes, particularly in baking. The compound's structure allows it to interact with taste receptors, contributing to the sensory experience of food.

Scientific Research Applications

-

Food Industry :

- Flavoring Agent : this compound is widely used as a flavor enhancer in baked goods, providing a sweet, caramel-like aroma. Its low caloric value makes it an attractive alternative to traditional sugars in sugar-free products.

- Case Study : A chocolate manufacturer successfully integrated isomalt into their "No Sugar Added" chocolate bars, maintaining sweetness without the caloric impact of sugar .

-

Biological Research :

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties that could benefit cellular health. Ongoing research aims to explore its potential protective effects against oxidative stress in various cell types.

- Metabolic Studies : Research indicates that isomalt consumption does not impair metabolic function or induce hypercalciuria, suggesting its safety for regular dietary intake .

-

Medical Applications :

- Therapeutic Uses : this compound has been investigated for its potential as an iron supplement in the form of ferric maltol, which can aid in treating iron deficiency anemia. This application highlights its importance beyond mere flavor enhancement.

- Safety Profile : Regulatory bodies such as the European Food Safety Authority have classified this compound as safe for consumption, with no established maximum daily intake limits .

Comparative Analysis with Related Compounds

| Compound | Sweetness Profile | Primary Applications |

|---|---|---|

| This compound | Caramel-like aroma | Flavoring agent, potential antioxidant |

| Maltol | Sweet, cotton candy-like | Flavor enhancer in food products |

| Ethyl Maltol | Stronger flavor profile | Widely used in food and beverage |

This compound's distinct sensory properties set it apart from similar compounds like maltol and ethyl maltol, making it a valuable ingredient in both culinary and health-related applications.

Future Directions for Research

Ongoing research into this compound's biological activities could reveal further therapeutic potentials, particularly regarding its antioxidant capabilities and metabolic effects. Investigating its role as a metal-chelating agent may also open new avenues for application in materials science and pharmacology.

Mecanismo De Acción

The mechanism of action of isomaltol involves its interaction with various molecular targets and pathways. In the case of ferric maltol, the iron atom is complexed with three maltol molecules, increasing its bioavailability and preventing deposition in the duodenum as insoluble ferric hydroxide and phosphate . Once in circulation, the iron associates with transferrin and ferritin, facilitating its transport and storage in the body .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Isomaltol belongs to a class of pyranone derivatives, which includes maltol and galactosylthis compound. These compounds share a core 4H-pyran-4-one ring but differ in substituents, leading to variations in flavor intensity, stability, and volatility.

Table 1: Comparative Properties of this compound, Maltol, and Galactosylthis compound

Key Research Findings

Flavor Intensity and Sensory Perception

- This compound vs. Maltol: Taste panel studies reveal that this compound is perceived as sweeter and less bitter than maltol but with weaker overall intensity. At 0.1% (flour weight) in bread, this compound imparts a "more intense fresh bread" flavor compared to controls, whereas maltol contributes a stronger caramel note .

- Galactosylthis compound : This glycoside derivative is initially bitter but decomposes into this compound and galactose during baking, enhancing sweetness in finished products. Pie crusts containing 0.5% galactosylthis compound were preferred over controls due to balanced flavor release .

Stability and Processing Considerations

- This compound’s high volatility results in >50% loss during baking, limiting its direct use. In contrast, maltol’s lower volatility ensures consistent flavor retention. Galactosylthis compound addresses this limitation by remaining stable in dough until thermal decomposition, enabling controlled flavor release .

Misclassification in Literature

Despite structural differences, some sources erroneously categorize this compound as a sugar alcohol (polyol) alongside sorbitol and lactitol . This is inconsistent with its pyranone-based chemistry and functional role as a flavor compound rather than a bulk sweetener.

Actividad Biológica

Isomaltol, a sugar alcohol derived from maltol, is gaining attention for its various biological activities. This compound is primarily recognized for its potential health benefits, including its role in metabolic processes and its effects on human health. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound (C₆H₁₂O₆) is a sugar alcohol that exhibits sweetness similar to sucrose but with lower caloric content. It is partially absorbed in the small intestine and metabolized differently than conventional sugars, making it an attractive option for low-calorie food products.

Metabolism and Absorption

This compound is not fully hydrolyzed in the gastrointestinal tract, which contributes to its lower glycemic index compared to regular sugars. Studies indicate that this compound is absorbed at a slower rate, leading to a gradual increase in blood glucose levels. This characteristic makes it beneficial for individuals managing diabetes or those seeking to control their blood sugar levels .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and reducing the risk of chronic diseases such as cancer and cardiovascular conditions.

- Case Study : In a study evaluating the antioxidant capacity of various sugar alcohols, this compound showed significant free radical scavenging activity, suggesting its potential role in protecting against oxidative damage .

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could contribute to the management of inflammatory diseases.

- Research Findings : A study highlighted that this compound reduced the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli, suggesting its potential therapeutic role in inflammatory conditions .

3. Effects on Gut Microbiota

This compound's unique absorption characteristics influence gut microbiota composition. It serves as a prebiotic, promoting the growth of beneficial gut bacteria.

- Data Table : Below are findings related to gut microbiota modulation by this compound:

| Microbial Species | Effect Observed |

|---|---|

| Bifidobacterium | Increased growth |

| Lactobacillus | Enhanced metabolic activity |

| Clostridium | Decreased pathogenic strains |

4. Glycemic Control

Due to its low glycemic index, this compound can be beneficial for glycemic control.

Q & A

Q. What established analytical methods are recommended for quantifying Isomaltol in complex matrices?

Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its sensitivity in detecting this compound at trace levels. Key considerations include:

- Sample preparation : Use solid-phase extraction (SPE) to mitigate matrix interference .

- Calibration : Employ internal standards (e.g., deuterated analogs) to correct for ion suppression effects .

- Validation : Follow ICH guidelines for precision (±15% RSD) and accuracy (85–115% recovery) .

| Technique | Sensitivity (LOD) | Matrix Compatibility | Reference |

|---|---|---|---|

| HPLC-MS | 0.1 ng/mL | Biological fluids | |

| GC-FID | 1.0 µg/mL | Food products |

Q. How can this compound synthesis be optimized for high yield and purity in laboratory settings?

Methodological Answer: The Maillard reaction is commonly used. Key parameters include:

- Temperature : 120–140°C for optimal intermediate formation .

- Catalysts : Phosphate buffers (pH 7.4) enhance reaction kinetics .

- Purification : Recrystallization in ethanol-water (3:1 v/v) achieves >95% purity .

For reproducibility, document reaction time, molar ratios, and purification steps explicitly in supplementary materials .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer: Conduct a systematic review using PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe):

- Population : Specify cell lines or model organisms (e.g., in vitro vs. in vivo).

- Intervention : Standardize dose ranges (e.g., 0.1–100 µM) and exposure durations .

- Outcome Metrics : Use ROS assays (e.g., DCFH-DA) with positive/negative controls .

- Meta-Analysis : Apply random-effects models to account for heterogeneity across studies .

Common Pitfalls: Variability in assay conditions (e.g., oxygen tension, pH) may explain conflicting results .

Q. What strategies are effective for elucidating this compound’s metabolic pathways in mammalian systems?

Methodological Answer: Combine isotopic labeling (e.g., ¹³C-Isomaltol) with untargeted metabolomics:

- Isotope Tracing : Track ¹³C incorporation via LC-HRMS to identify metabolites .

- In Silico Prediction: Use tools like MetaboAnalyst to map potential pathways .

- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint Phase I metabolism .

| Metabolite | Detected m/z | Putative Pathway | Confidence Level |

|---|---|---|---|

| This compound-glucuronide | 355.1 | Glucuronidation | Level 2 (MS/MS) |

Q. How can experimental designs minimize confounding variables in this compound toxicity studies?

Methodological Answer: Implement factorial designs with rigorous controls:

- Randomization : Assign treatments blindly to reduce bias .

- Covariate Adjustment : Measure baseline oxidative stress markers pre-treatment .

- Statistical Power : Use G*Power to calculate sample sizes (α=0.05, β=0.2) .

Ethical Note: For in vivo studies, obtain IRB approval and adhere to ARRIVE guidelines for reporting .

Methodological Best Practices

- Literature Review : Use Google Scholar with Boolean operators (e.g., "this compound AND kinetics NOT production") and validate findings via PubMed/Web of Science .

- Data Reproducibility : Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo .

- Conflict Resolution : For disputed mechanisms, replicate key experiments under standardized conditions and publish negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.